molecular formula C13H13BrN2O2S2 B2526688 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine CAS No. 1421497-40-6

2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine

Cat. No.: B2526688
CAS No.: 1421497-40-6
M. Wt: 373.28
InChI Key: MALLPWLUAREBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a bromothiophene sulfonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation to introduce the sulfonyl group. This intermediate is subsequently reacted with a pyrrolidine derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives, pyrrolidine derivatives, and bromothiophene sulfonyl compounds. Examples include:

  • 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazole
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole

Uniqueness

What sets 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S2/c14-12-4-5-13(19-12)20(17,18)16-8-6-10(9-16)11-3-1-2-7-15-11/h1-5,7,10H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALLPWLUAREBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.